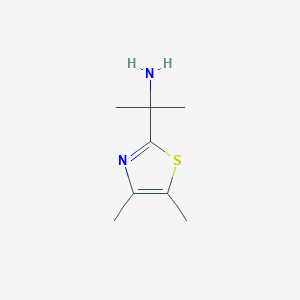

2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine

CAS No.: 1082478-78-1

Cat. No.: VC2789921

Molecular Formula: C8H14N2S

Molecular Weight: 170.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082478-78-1 |

|---|---|

| Molecular Formula | C8H14N2S |

| Molecular Weight | 170.28 g/mol |

| IUPAC Name | 2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-amine |

| Standard InChI | InChI=1S/C8H14N2S/c1-5-6(2)11-7(10-5)8(3,4)9/h9H2,1-4H3 |

| Standard InChI Key | HJWRHDJXXOCCBQ-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C(C)(C)N)C |

| Canonical SMILES | CC1=C(SC(=N1)C(C)(C)N)C |

Introduction

Structural Characteristics

Molecular Structure and Composition

2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine consists of a dimethyl-substituted thiazole ring connected to a propan-2-amine moiety. The thiazole ring is a five-membered heterocycle containing one sulfur atom and one nitrogen atom, which is a common structural feature in many biologically active compounds. The dimethyl substitution likely occurs at positions 4 and 5 of the thiazole ring, similar to related compounds found in scientific literature. The amine group is attached to a tertiary carbon (propan-2-position), creating a structural arrangement that influences both its chemical reactivity and biological interactions.

Thiazole-containing compounds generally attract significant scientific interest due to their diverse biological activities and synthetic versatility . The basic structural elements of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine include:

-

A 1,3-thiazole core with dimethyl substitution

-

A propan-2-amine group attached at the 2-position of the thiazole

-

A tertiary carbon center that may confer stereochemical properties

Structural Comparison with Related Compounds

The structural features of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine can be better understood by comparing it with related compounds. For instance, (1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine (CID 58736052) shares similar structural elements but differs in the position of the amine group and dimethyl substitution pattern . Similarly, (2R)-2-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid contains a thiazole ring with amino acid functionality. These structural relationships provide insights into the potential properties and behaviors of our target compound.

Physical and Chemical Properties

Fundamental Physical Properties

Based on the structure of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine and information from similar compounds, the following physical properties can be estimated:

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C8H14N2S | Based on structural components |

| Molecular Weight | Approximately 170-185 g/mol | Calculated from molecular formula |

| Physical State | Likely a crystalline solid at room temperature | Common for similar thiazole derivatives |

| Solubility | Likely soluble in organic solvents; limited water solubility | Based on structural features |

| Melting Point | Likely between 80-150°C | Typical range for similar thiazole amines |

| Optical Activity | Potentially optically active if synthesized stereoselectively | Depends on synthetic route |

Chemical Reactivity

The chemical reactivity of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine is influenced by both the thiazole ring and the amine functionality:

-

The thiazole ring can participate in various reactions including electrophilic and nucleophilic substitutions, depending on the position and electronic effects of the dimethyl substituents .

-

The amine group can undergo typical reactions of amines including:

-

Acylation to form amides

-

Alkylation to form quaternary ammonium salts

-

Reaction with aldehydes or ketones to form imines

-

Salt formation with acids

-

-

The tertiary carbon center might influence stereochemical outcomes in reactions and potentially create a chiral center depending on substituents.

Similar thiazole-containing compounds have demonstrated reactivity with various reagents including oxidizing agents (potassium permanganate) and reducing agents (sodium borohydride), which suggests that 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine may exhibit comparable reaction patterns.

Synthesis Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents a fundamental approach for constructing the thiazole core, which could be adapted for our target compound:

-

Reaction of an α-bromoketone or α-bromoacyl derivative with a thioamide to form the thiazole ring

-

Subsequent modification of the substituents to introduce the propan-2-amine group

-

Introduction of dimethyl groups at the appropriate positions on the thiazole ring

Modification of Preformed Thiazoles

Another viable approach involves the modification of preformed thiazole derivatives:

-

Starting with a suitable dimethyl-substituted thiazole

-

Functionalization at the 2-position through lithiation or other methods

-

Introduction of the propan-2-amine group through appropriate reactions

Reaction Conditions and Considerations

The synthesis of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine would likely require controlled reaction conditions:

-

Temperature control: Many thiazole-forming reactions are performed at moderate temperatures (60-80°C) as demonstrated in the synthesis of related compounds

-

Solvent selection: Common solvents for thiazole synthesis include acetic acid, acetone, and dimethylformamide

-

Purification methods: Column chromatography and recrystallization would likely be necessary for obtaining the pure compound

Based on similar syntheses, the cyclocondensation reactions involved in thiazole formation typically achieve moderate to good yields (60-90%) under optimized conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be crucial for structural confirmation of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine. Based on related thiazole compounds, the following characteristic NMR signals would be expected:

1H-NMR Spectral Features

Expected signals would include:

-

Methyl protons of the dimethyl substituents on the thiazole ring (approximately 2.0-2.5 ppm)

-

Methyl protons of the propan-2-amine group (approximately 1.5-1.8 ppm)

-

Amine protons (variable, approximately 1.5-2.5 ppm, potentially exchangeable with D2O)

-

Any remaining proton on the thiazole ring if one position is unsubstituted (approximately 6.8-7.2 ppm)

Similar thiazole derivatives show characteristic signals in these regions, with thiazole ring protons typically appearing at 6.96-8.20 ppm .

13C-NMR Spectral Features

Expected carbon signals would include:

-

Methyl carbons of the dimethyl substituents (approximately 10-20 ppm)

-

Methyl carbons of the propan-2-amine group (approximately 25-35 ppm)

-

Quaternary carbon of the propan-2-amine (approximately 50-60 ppm)

-

Thiazole ring carbons (approximately 100-170 ppm)

-

C-2 of the thiazole ring (approximately 160-170 ppm)

Related thiazole compounds display characteristic carbon signals with the C-S carbon resonating at approximately 100-115 ppm, the S-C=CH carbon at 138-155 ppm, and the C=N carbon at 162-170 ppm .

Other Spectroscopic Methods

Additional spectroscopic techniques that would be valuable for characterization include:

-

Infrared (IR) spectroscopy: Expected to show characteristic N-H stretching (3300-3500 cm-1) and C=N stretching (1640-1690 cm-1)

-

Mass spectrometry: Would provide molecular weight confirmation and fragmentation pattern analysis

-

X-ray crystallography: If crystalline, would provide definitive structural confirmation including bond angles and lengths

Biological Activities and Applications

Medicinal Chemistry Applications

The unique structure of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine makes it a potential candidate for various medicinal chemistry applications:

-

As a building block for more complex pharmaceutical compounds

-

As a potential pharmacophore in drug design

-

As a structural motif for structure-activity relationship (SAR) studies

-

As a potential bioisostere for other heterocyclic compounds in medicinal chemistry

Similar thiazole-containing compounds have been explored for their utility as building blocks in synthetic organic chemistry and medicinal applications. The thiazole moiety's ability to facilitate binding to specific sites on biological targets, such as enzymes or receptors, contributes to its importance in drug discovery efforts.

Chemical Research Applications

Beyond medicinal applications, 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine may find utility in various chemical research contexts:

-

As a ligand in coordination chemistry

-

As an intermediate in the synthesis of more complex heterocyclic systems

-

In materials science applications, potentially for electronic or optical materials

-

As a model compound for studying reaction mechanisms involving thiazoles and amines

Structure-Activity Relationships

Structural Features Influencing Activity

The biological and chemical activities of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine would be influenced by several structural elements:

-

The thiazole ring provides aromatic character and specific electronic distribution

-

The dimethyl substitution pattern affects the electron density and steric properties of the thiazole ring

-

The propan-2-amine group offers hydrogen bonding capabilities through the amine functionality

-

The tertiary carbon center provides a specific spatial arrangement of the functional groups

Comparison with Structurally Related Bioactive Compounds

A comparison with structurally related compounds provides insights into potential structure-activity relationships:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume